molecular formula C14H11FO2 B6364586 5-Fluoro-2-(3-methylphenyl)benzoic acid CAS No. 1178051-11-0

5-Fluoro-2-(3-methylphenyl)benzoic acid

Cat. No.: B6364586
CAS No.: 1178051-11-0
M. Wt: 230.23 g/mol
InChI Key: QYJJLGZPTKNEAN-UHFFFAOYSA-N
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Description

5-Fluoro-2-(3-methylphenyl)benzoic acid is a fluorinated benzoic acid derivative featuring a 3-methylphenyl substituent at the ortho position relative to the carboxylic acid group and a fluorine atom at the para position. Benzoic acid derivatives are widely studied for applications in pharmaceuticals, biosensors, and organic synthesis due to their tunable electronic and steric properties .

Properties

IUPAC Name

5-fluoro-2-(3-methylphenyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FO2/c1-9-3-2-4-10(7-9)12-6-5-11(15)8-13(12)14(16)17/h2-8H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYJJLGZPTKNEAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C2=C(C=C(C=C2)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80681174
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1178051-11-0
Record name 4-Fluoro-3'-methyl[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80681174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(3-methylphenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki-Miyaura coupling reaction. This reaction typically uses a palladium catalyst to couple a boronic acid derivative with an aryl halide. For instance, 5-fluoro-2-iodobenzoic acid can be coupled with 3-methylphenylboronic acid under the presence of a palladium catalyst and a base such as potassium carbonate in an organic solvent like toluene .

Industrial Production Methods

Industrial production of this compound may involve similar coupling reactions but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The choice of solvents, catalysts, and reaction conditions would be tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(3-methylphenyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The methyl group can be oxidized to a carboxylic acid under strong oxidizing conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: 5-Fluoro-2-(3-carboxyphenyl)benzoic acid.

    Reduction: 5-Fluoro-2-(3-methylphenyl)benzyl alcohol.

    Substitution: 5-Amino-2-(3-methylphenyl)benzoic acid or 5-Thio-2-(3-methylphenyl)benzoic acid.

Scientific Research Applications

5-Fluoro-2-(3-methylphenyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(3-methylphenyl)benzoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and metabolic stability, while the benzoic acid moiety can facilitate interactions with biological macromolecules. The exact pathways involved would vary based on the target and the biological context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The position and nature of substituents significantly influence melting points, solubility, and reactivity. Key analogs include:

Compound Name Substituent (Position) Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Evidence
5-Fluoro-2-((4-methoxyphenyl)amino)benzoic acid (3c) 4-methoxyamino (ortho) C₁₄H₁₁FNO₃ 261.24 216–218 47
5-Chloro-2-((4-methoxyphenyl)amino)benzoic acid (3a) 4-methoxyamino (ortho) C₁₄H₁₁ClNO₃ 277.69 198–200 49
5-Fluoro-2-((4-fluorophenyl)amino)benzoic acid (7b) 4-fluoroaniline (ortho) C₁₃H₁₀F₂NO₂ 263.22 222–224 54
5-Fluoro-2-(trifluoroacetamido)benzoic acid Trifluoroacetamido (ortho) C₉H₅F₄NO₃ 251.13 N/A N/A
5-Fluoro-2-(morpholine-4-sulfonyl)benzoic acid Morpholine-sulfonyl (ortho) C₁₁H₁₃FN₂O₅S 296.30 N/A N/A

Key Observations :

  • Substituent Position : Ortho-substituted derivatives (e.g., 3c, 7b) generally exhibit higher melting points than para-substituted analogs due to restricted molecular rotation and enhanced crystallinity .
  • Electron-Withdrawing vs. Electron-Donating Groups : Trifluoromethyl (CF₃) and fluoro substituents (e.g., 3b, 7b) increase acidity compared to methyl groups, altering solubility in polar solvents .
  • Steric Effects : Bulky substituents like morpholine-sulfonyl () may reduce synthetic yields due to steric hindrance during coupling reactions.

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